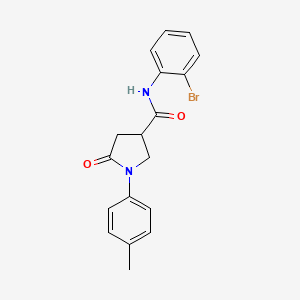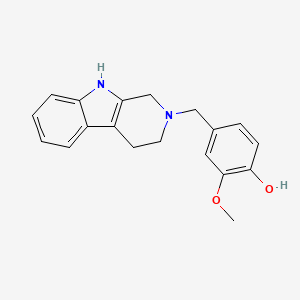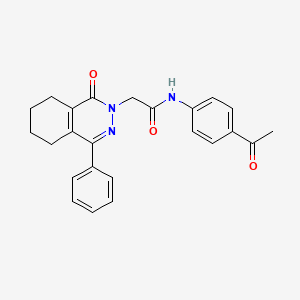
(E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of both fluorine and nitro functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 2-nitrobenzaldehyde.
Knoevenagel Condensation: The two aldehydes undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine or pyridine. This reaction forms the desired enone intermediate.
Cyanation: The enone intermediate is then subjected to a cyanation reaction using a cyanide source like sodium cyanide or potassium cyanide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form different oxidation states of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Major Products Formed
Reduction: Formation of the corresponding amine
Substitution: Formation of substituted derivatives
Oxidation: Formation of nitroso or nitro derivatives
Applications De Recherche Scientifique
(E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluorine groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile
- (E)-2-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enenitrile
- (E)-2-(3-methylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile
Uniqueness
(E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different substituents.
Propriétés
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-14-6-3-5-11(9-14)13(10-17)8-12-4-1-2-7-15(12)18(19)20/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMJTXBJMTZYRV-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4941442.png)
![[4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B4941464.png)
![1-(3-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941477.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)
![1-O-benzyl 2-O-[6-methyl-3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] pyrrolidine-1,2-dicarboxylate](/img/structure/B4941490.png)
![1-(9H-fluoren-2-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]ethanone](/img/structure/B4941498.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4941522.png)

![methyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4941534.png)
![1-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4941535.png)
